A Comprehensive Technical Guide to 2-Chloro-5-methylpyridin-4-amine (CAS: 79055-62-2)
A Comprehensive Technical Guide to 2-Chloro-5-methylpyridin-4-amine (CAS: 79055-62-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 2-Chloro-5-methylpyridin-4-amine, a key chemical intermediate with the CAS number 79055-62-2. The document details its chemical and physical properties, provides a comprehensive synthesis protocol, and elucidates its significant role in pharmaceutical applications, particularly in the synthesis of the non-steroidal mineralocorticoid receptor antagonist, Finerenone. Safety, handling, and spectroscopic data are also presented to offer a complete profile for researchers and drug development professionals.
Chemical and Physical Properties
2-Chloro-5-methylpyridin-4-amine is a substituted pyridine derivative. Its structural and physical properties are summarized in the tables below.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C6H7ClN2 | [1] |
| Molecular Weight | 142.59 g/mol | [1] |
| Appearance | White to yellowish crystal or crystalline powder | [2] |
| Melting Point | 115 °C | [3] |
| Boiling Point | 310.1 ± 37.0 °C (Predicted) | [2] |
| Solubility | Slightly soluble in water; Soluble in ethanol, dimethylformamide, and dichloromethane. | [2][4] |
| Density | 1.260 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 5.11 ± 0.42 (Predicted) | [2] |
Table 2: Spectroscopic Data
| Spectroscopy | Data | Reference(s) |
| ¹H NMR (300 MHz, DMSO-d6) | δ=1.96 (s, 3H), 6.16 (br s, 2H), 6.50 (s, 1H), 7.68 (s, 1H) | [5] |
| Mass Spectrum (EI+) | m/z = 143 [M+H]⁺ | [5] |
Synthesis of 2-Chloro-5-methylpyridin-4-amine
A robust and high-yield synthesis of 2-Chloro-5-methylpyridin-4-amine involves the catalytic hydrogenation of 2-chloro-5-methyl-4-nitropyridine 1-oxide.[5]
Experimental Protocol: Catalytic Hydrogenation
Materials:
-
2-chloro-5-methyl-4-nitropyridine 1-oxide (153.788 mmol, 29 g)
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Hydrogenation catalyst (e.g., 0.8% Pt and 0.6% Mo on activated carbon, 2.9 g)
-
Ethanol (320 ml)
-
Argon (gas)
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Hydrogen (gas)
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Kieselguhr (10 g)
Procedure:
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A glass pressure reactor equipped with a cross-beam stirrer is charged with 29 g of 2-chloro-5-methyl-4-nitro-1-oxidopyridin-1-ium and 2.9 g of the hydrogenation catalyst under an argon atmosphere.
-
320 ml of ethanol is added to the reactor.
-
The reactor is sealed and inertized three times by pressurizing with argon to 3 bar and then venting.
-
The reaction mixture is then subjected to hydrogenation for 20 hours at 30°C under a 3 bar hydrogen overpressure. The conversion is typically greater than 98%.
-
After the reaction is complete, the reactor is inertized with argon.
-
The reaction solution is filtered through 10 g of kieselguhr to remove the catalyst.
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The filtrate is concentrated to dryness under reduced pressure to yield the product.
Results:
-
Yield: 23.0 g (quantitative, the product may still contain ethanol)
-
Purity (HPLC): 97.5%
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-Chloro-5-methylpyridin-4-amine.
Application in Drug Development: Synthesis of Finerenone
2-Chloro-5-methylpyridin-4-amine is a crucial intermediate in the synthesis of Finerenone, a non-steroidal, selective mineralocorticoid receptor (MR) antagonist.[6] Finerenone is used in the treatment of chronic kidney disease associated with type 2 diabetes.[6] The synthesis involves the reaction of 2-Chloro-5-methylpyridin-4-amine to form 4-amino-5-methyl-1H-pyridin-2(1H)-one, a key precursor to Finerenone.[6][7]
Reaction Step: Formation of 4-amino-5-methyl-1H-pyridin-2(1H)-one
A method for the preparation of 4-amino-5-methyl-2(1H)-pyridone involves reacting 2-chloro-5-methyl-4-pyridinamine with potassium hydroxide (KOH) in methanol within a pressure reactor.[6]
Role in Finerenone Synthesis Diagram
Caption: Role of 2-Chloro-5-methylpyridin-4-amine in Finerenone synthesis.
Safety and Handling
2-Chloro-5-methylpyridin-4-amine is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It also causes skin and eye irritation.[1][8]
Table 3: GHS Hazard Information
| Hazard Class | Hazard Statement | Reference(s) |
| Acute toxicity, oral | H302: Harmful if swallowed | [1] |
| Acute toxicity, dermal | H312: Harmful in contact with skin | [1] |
| Skin corrosion/irritation | H315: Causes skin irritation | [1] |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation | [8] |
| Acute toxicity, inhalation | H332: Harmful if inhaled | [1] |
| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation | [8] |
Handling and Storage:
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Handling: Use in a well-ventilated area or in a chemical fume hood.[3] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2] Avoid contact with skin, eyes, and clothing.[2] Wash thoroughly after handling.[3]
-
Storage: Store in a cool, dry, and well-ventilated place.[9] Keep the container tightly closed and store under an inert atmosphere (nitrogen or argon) at 2–8 °C.[2] Keep away from heat, sparks, and open flames.[3]
Conclusion
2-Chloro-5-methylpyridin-4-amine is a valuable and versatile intermediate in organic synthesis, with a particularly important role in the pharmaceutical industry. Its well-defined synthesis and reactivity make it a key building block for complex molecules such as Finerenone. This guide provides essential technical information to support its safe and effective use in research and drug development endeavors.
References
- 1. 2-Chloro-5-methylpyridin-4-amine | C6H7ClN2 | CID 12643706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. 2-chloro-5-methylpyridin-4-amine | CAS#:79055-62-2 | Chemsrc [chemsrc.com]
- 4. CAS # 79055-62-2, 4-Amino-2-chloro-5-methylpyridine, 2-Chloro-5-methyl-4-pyridinamine - chemBlink [chemblink.com]
- 5. 2-chloro-5-methylpyridin-4-amine | 79055-62-2 [chemicalbook.com]
- 6. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
- 7. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
- 8. 2-Chloro-5-methylpyridin-4-amine | 79055-62-2 [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
